

# An In-depth Technical Guide to 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

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## Compound of Interest

Compound Name:	3-(4-Hydroxy-3-nitrophenyl)propanoic acid
Cat. No.:	B1333256

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## Abstract

This technical guide provides a comprehensive overview of **3-(4-Hydroxy-3-nitrophenyl)propanoic acid**, a nitroaromatic organic compound. While the specific historical details of its discovery are not extensively documented in contemporary scientific literature, its significance lies in its role as a versatile chemical intermediate and a structural scaffold in medicinal chemistry. This document details its physicochemical properties, a representative synthesis protocol, and its application in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

## Discovery and History

The initial synthesis and discovery of **3-(4-Hydroxy-3-nitrophenyl)propanoic acid** are not well-documented in modern chemical literature and archives. The compound is primarily recognized and available as a research chemical from various commercial suppliers.<sup>[1][2]</sup> Its utility is derived from its precursor, 3-(4-Hydroxyphenyl)propanoic acid (commonly known as phloretic acid), a natural product found in various plants and a metabolite of flavonoids. The introduction of a nitro group onto the phloretic acid backbone creates a key intermediate, enabling further chemical modifications for research and drug development purposes.

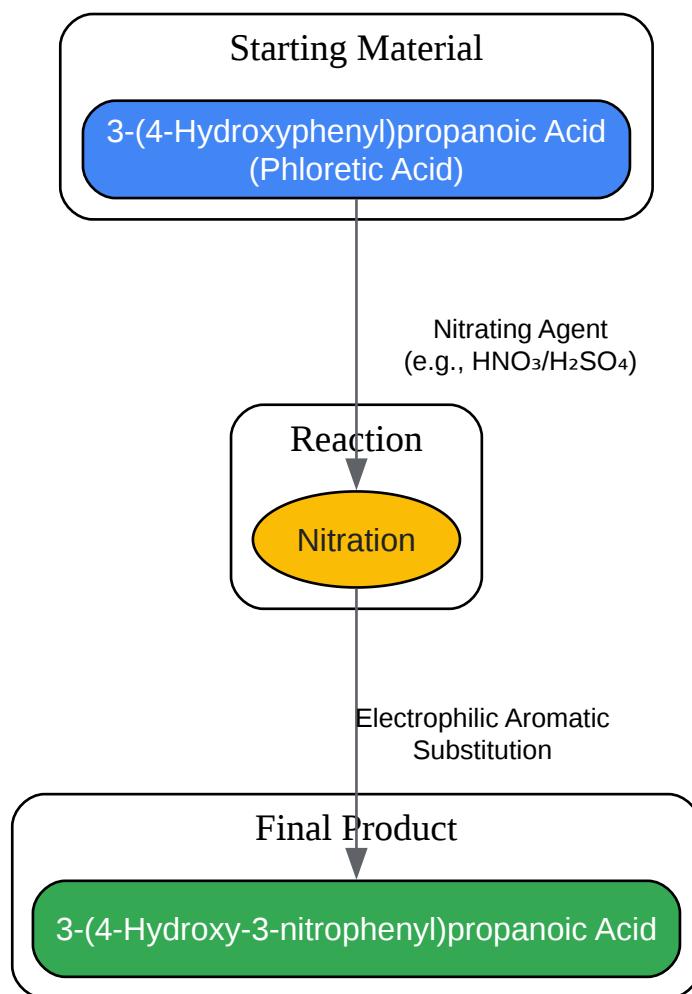
## Physicochemical Properties

Quantitative data for **3-(4-Hydroxy-3-nitrophenyl)propanoic acid** is limited, with most available information consisting of calculated or basic identification properties. Experimental data such as melting point and solubility are not consistently reported in public literature or supplier documentation.

Property	Value	Source
IUPAC Name	3-(4-hydroxy-3-nitrophenyl)propanoic acid	N/A
CAS Number	38196-09-7	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>	<a href="#">[2]</a>
Molecular Weight	211.17 g/mol	<a href="#">[2]</a>
Appearance	Solid	[N/A]
Topological Polar Surface Area (TPSA)	106.05 Å <sup>2</sup>	Calculated
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	5	Calculated
Rotatable Bonds	4	Calculated

## Synthesis and Experimental Protocols

The primary route for synthesizing **3-(4-Hydroxy-3-nitrophenyl)propanoic acid** is through the electrophilic aromatic substitution (nitration) of its precursor, 3-(4-Hydroxyphenyl)propanoic acid. The hydroxyl and alkyl groups on the benzene ring are ortho-, para-directing activators. Due to steric hindrance from the propanoic acid side chain, the nitration occurs preferentially at the ortho position relative to the powerful activating hydroxyl group.



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Diagram 1: Synthesis workflow for **3-(4-Hydroxy-3-nitrophenoxy)propanoic acid**.

## Representative Experimental Protocol: Nitration of **3-(4-Hydroxyphenyl)propanoic Acid**

**Disclaimer:** This protocol is a representative method for the nitration of activated phenolic compounds and has not been sourced from a publication detailing the specific synthesis of **3-(4-Hydroxy-3-nitrophenoxy)propanoic acid**. It should be adapted and optimized under appropriate laboratory safety protocols.

### Materials:

- 3-(4-Hydroxyphenyl)propanoic acid

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)
- Ice
- Distilled Water
- Dichloromethane or Ethyl Acetate
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-(4-Hydroxyphenyl)propanoic acid in a minimal amount of concentrated sulfuric acid.
- Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- Preparation of Nitrating Mixture: In a separate beaker, slowly add 1.1 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the phenolic acid over 30-60 minutes, ensuring the reaction

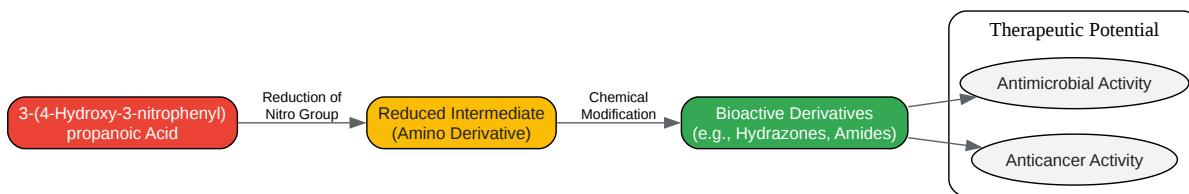
temperature does not exceed 10 °C.

- Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
- Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
- Washing: Combine the organic extracts and wash sequentially with cold distilled water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield pure **3-(4-Hydroxy-3-nitrophenyl)propanoic acid**.

## Applications in Research and Drug Development

While **3-(4-Hydroxy-3-nitrophenyl)propanoic acid** itself has not been reported to possess significant biological activity, its chemical structure makes it a valuable scaffold for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications.

Recent research has focused on derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. These studies have demonstrated that derivatives of this core structure exhibit promising antimicrobial and anticancer properties.<sup>[3]</sup> For instance, certain synthesized hydrazone derivatives have shown potent activity against multidrug-resistant bacteria and fungi.<sup>[3]</sup> Other derivatives have been evaluated for their anticancer and antioxidant activities. This highlights the utility of the hydroxyphenyl)propanoic acid backbone as a foundational structure for developing novel therapeutic candidates.



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Diagram 2: Relationship of the core compound to its bioactive derivatives.

## Conclusion

**3-(4-Hydroxy-3-nitrophenyl)propanoic acid** is a key chemical intermediate whose value is primarily realized through its conversion into more complex molecular structures. While its own history and biological profile are not extensively detailed, its role as a precursor to potentially potent antimicrobial and anticancer agents underscores its importance to the drug development community. Further exploration of derivatives built upon this scaffold may yield novel therapeutic agents to address significant global health challenges.

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## References

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